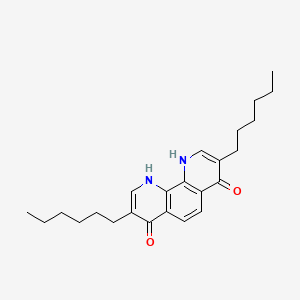![molecular formula C13H24Si2 B12574704 (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) CAS No. 478007-46-4](/img/structure/B12574704.png)
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is a compound that features a bicyclic structure with two trimethylsilane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of polymers and other materials where its unique structural properties can impart desirable characteristics such as rigidity and stability.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive sites on the bicyclic structure and the trimethylsilane groups.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trimethylsilane groups, used in similar synthetic applications.
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate: A derivative used in the synthesis of other complex molecules.
Uniqueness
The presence of the trimethylsilane groups in (Bicyclo[221]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) imparts unique reactivity and stability compared to its analogs
Properties
CAS No. |
478007-46-4 |
|---|---|
Molecular Formula |
C13H24Si2 |
Molecular Weight |
236.50 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-7-8-11(9-10)13(12)15(4,5)6/h7-8,10-11H,9H2,1-6H3 |
InChI Key |
LAWVZMJODSQWEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C2CC1C=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


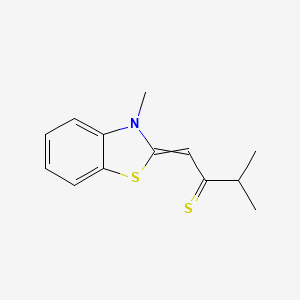
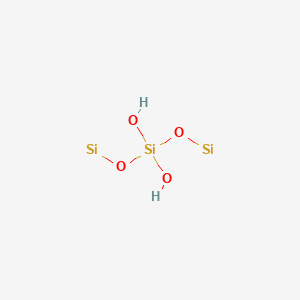
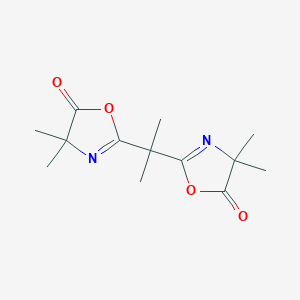
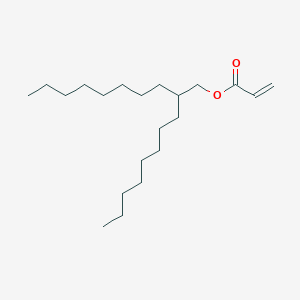
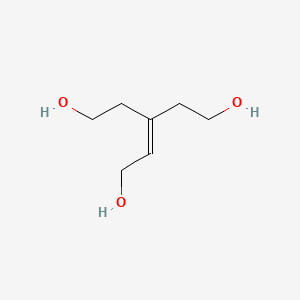
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
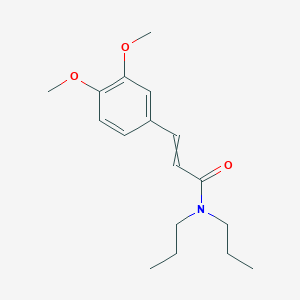

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

